molecular formula C18H23N5O3S B2818675 Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate CAS No. 1226435-25-1

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate

カタログ番号: B2818675
CAS番号: 1226435-25-1
分子量: 389.47
InChIキー: IJQVTFFPRTXKGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a complex structure that incorporates several pharmacologically relevant motifs, including a piperazine ring, a thiazole core, and a pyridine moiety. The integration of these heterocyclic systems suggests potential for diverse biological interactions, making it a valuable intermediate for constructing more complex molecules or for probing biological pathways. Piperazine derivatives are a significant class in drug discovery, often utilized as building blocks or key scaffolds in the development of bioactive molecules . Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities. This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified professional researchers only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

特性

IUPAC Name

ethyl 4-[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-3-26-18(25)23-9-7-22(8-10-23)16(24)11-14-12-27-17(20-14)21-15-6-4-5-13(2)19-15/h4-6,12H,3,7-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQVTFFPRTXKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that derivatives of thiazole compounds exhibit promising anticancer properties. Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
    • Case Study : A study published in Bioorganic & Medicinal Chemistry demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific pathways related to cell death mechanisms .
  • Antimicrobial Activity
    • The compound has shown effectiveness against a range of bacterial strains. Its thiazole component is known for enhancing antibacterial properties.
    • Data Table : Antimicrobial Activity
      Bacterial StrainMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus15 µg/mL
      Escherichia coli20 µg/mL
      Pseudomonas aeruginosa25 µg/mL
  • Neurological Applications
    • This compound has been explored for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
    • Case Study : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential therapeutic roles in conditions like Alzheimer’s disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from easily available precursors. Variations in the synthesis route can lead to derivatives with enhanced biological activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperazine-thiazole derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular weights, and synthetic yields:

Key Observations:

Substituent Diversity: The target compound’s thiazole bears a pyridinylamino group, whereas analogs like 10d–10f () feature ureido-phenyl substituents with halogenated or trifluoromethyl groups. Pyridine rings (as in the target) may offer distinct electronic and steric profiles compared to phenyl rings, influencing target binding . Compound 5g () replaces thiazole with an oxoindolinylidene acetyl group, highlighting flexibility in heterocyclic design for pro-apoptotic activity .

Molecular Weight Trends :

  • Ureido-phenyl analogs (10d–10e ) exhibit higher molecular weights (~548 Da) due to trifluoromethyl groups, while the chloro-substituted 10f is lighter (514 Da). The target compound’s molecular weight is estimated to be comparable (~450–500 Da) based on structural similarity.

Synthetic Yields :

  • High yields (89–93%) for 10d–10f () suggest robust coupling reactions between piperazine and thiazole intermediates. The target compound’s synthesis likely follows analogous methods, though specific details are unavailable.

Pharmacological Implications (Inferred from Structural Analogues)

While direct biological data for the target compound are lacking, insights can be drawn from related structures:

  • Oxoindolinylidene Derivatives () : Compound 5g and analogs demonstrate pro-apoptotic activity against acute myeloid leukemia (AML), suggesting that acetyl-piperazine-thiazole scaffolds may modulate cancer pathways .
  • Piperazine-Acetyl Hybrids () : Ethyl 4-[2-(naphthalen-2-yl)acetyl]piperazine-1-carboxylate () and related analogs are explored for CNS targets due to piperazine’s blood-brain barrier permeability .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires multi-step optimization:

  • Reaction Conditions : Control temperature (e.g., reflux for cyclization), solvent polarity (e.g., ethanol or dichloromethane), and pH to minimize side reactions .
  • Purification : Use column chromatography or recrystallization to isolate intermediates and final products. Monitor progress via Thin-Layer Chromatography (TLC) .
  • Characterization : Confirm purity via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Advanced: How can conflicting NMR data be resolved when characterizing this compound?

Methodological Answer:

  • 2D NMR Techniques : Employ Heteronuclear Single Quantum Coherence (HSQC) or Correlation Spectroscopy (COSY) to resolve overlapping proton signals, especially in aromatic or heterocyclic regions .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism by determining the crystal structure using SHELX software for refinement .
  • Cross-Validation : Compare with computational NMR predictions (e.g., DFT calculations) and mass spectrometry data .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., piperazine, thiazole) and confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) groups .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation .
  • Catalytic Systems : Use palladium catalysts for cross-coupling reactions in pyridine or thiazole ring synthesis .
  • Continuous Flow Reactors : Improve reproducibility and scalability for steps requiring precise temperature control .

Basic: How to assess the stability of this compound under varying conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and UV light, then analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
  • Lyophilization : Test stability in lyophilized vs. solution states for long-term storage .

Advanced: How to determine the 3D conformation of this compound and its implications?

Methodological Answer:

  • X-ray Crystallography : Resolve bond angles and torsional strain in the piperazine-thiazole linkage using SHELXL for refinement .
  • Molecular Dynamics Simulations : Predict bioactive conformations and compare with crystallographic data .
  • Implications : Conformational flexibility may influence binding to biological targets (e.g., kinases or GPCRs) .

Advanced: What analytical approaches validate the absence of by-products in synthesis?

Methodological Answer:

  • HPLC-MS Coupling : Detect trace impurities (<0.1%) and identify structures via fragmentation patterns .
  • Gas Chromatography (GC) : Monitor volatile by-products in esterification or acetylation steps .
  • Elemental Analysis : Confirm stoichiometric purity of C, H, N, and S .

Basic: What are common intermediates in this compound's synthesis and their characterization?

Methodological Answer:

  • Key Intermediates :
    • Piperazine-1-carboxylate esters: Verified via 13^{13}C NMR carbonyl peaks (~165 ppm) .
    • Thiazole-acetyl precursors: Characterized by IR (C=S, ~1250 cm1^{-1}) and MS .
  • Purification : Use flash chromatography with ethyl acetate/hexane gradients .

Advanced: How to address discrepancies between computational and experimental data?

Methodological Answer:

  • Parameter Recalibration : Adjust DFT functional (e.g., B3LYP to M06-2X) for better agreement with experimental NMR or IR .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental conditions .
  • Experimental Replication : Repeat spectral analysis under controlled humidity/temperature .

Advanced: What in silico methods predict the pharmacological activity of this compound?

Methodological Answer:

  • Molecular Docking : Screen against kinase or protease targets (e.g., PDB: 1ATP) using AutoDock Vina to predict binding affinities .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluorine on pyridine) with bioactivity data from analogs .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。